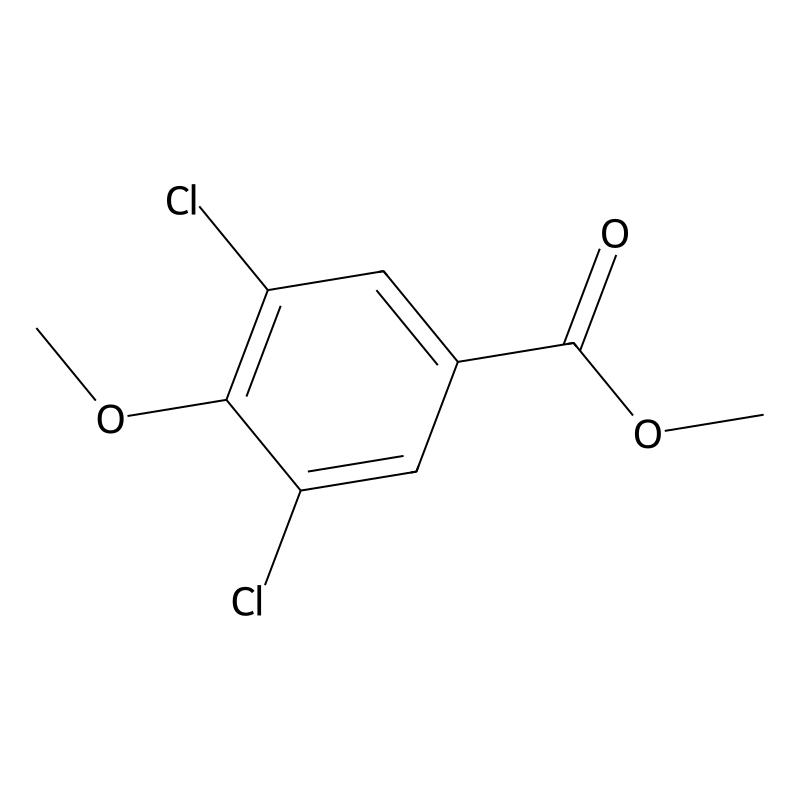

Methyl 3,5-dichloro-4-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3,5-dichloro-4-methoxybenzoate (CAS 24295-27-0) is a highly substituted, halogenated aromatic ester primarily utilized as a critical building block and analytical reference standard in pharmaceutical manufacturing. Characterized by its dual ortho-chloro groups flanking a para-methoxy moiety, this compound exhibits a unique steric and electronic profile that deactivates the aromatic ring while providing excellent solubility in organic solvents[1]. In industrial procurement, it is most frequently sourced either as a protected, bench-stable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs)—such as the URAT1 inhibitor Dotinurad—or as a highly pure reference standard (often designated as Dotinurad Impurity 4 or 33) for rigorous cGMP quality control and chromatographic method validation .

A buyer cannot substitute Methyl 3,5-dichloro-4-methoxybenzoate with its free acid (3,5-dichloro-4-methoxybenzoic acid) or the unmethylated phenol (methyl 3,5-dichloro-4-hydroxybenzoate) without compromising synthetic efficiency and regulatory compliance. The free acid lacks sufficient solubility in non-polar organic solvents and requires immediate, moisture-sensitive activation to an acid chloride for downstream coupling, complicating bulk storage[2]. Meanwhile, the unmethylated phenol introduces a highly reactive nucleophilic site that leads to unwanted etherification side reactions during complex API assembly. Furthermore, in quality control applications for the URAT1 inhibitor Dotinurad, regulatory agencies require the exact chemical structure for impurity quantification; substituting a close analog will invalidate LC-MS calibration curves and fail cGMP compliance [1].

Processability and Scale-Up Purification Efficiency

During industrial scale-up, the physical properties of intermediates dictate purification costs. Methyl 3,5-dichloro-4-methoxybenzoate demonstrates a sharp melting point of 73–76 °C and high solubility in standard organic solvents, allowing it to be isolated at 97.2% GC purity via simple precipitation and water washing[1]. In contrast, the unmethylated precursor (3,5-dichloro-4-hydroxybenzoic acid) requires complex, solvent-heavy acid-base extraction cycles to achieve similar purity levels [1].

| Evidence Dimension | Purification method and resulting purity |

| Target Compound Data | Methyl 3,5-dichloro-4-methoxybenzoate: 97.2% GC purity via simple precipitation/filtration |

| Comparator Or Baseline | 3,5-dichloro-4-hydroxybenzoic acid: Requires multi-step acid-base extraction |

| Quantified Difference | Eliminates chromatographic purification steps while maintaining >97% purity |

| Conditions | Industrial methylation scale-up (aqueous KOH, dimethyl sulfate, 40 °C) |

Streamlines intermediate manufacturing by eliminating the need for expensive, solvent-heavy chromatographic purification.

Analytical Specificity for cGMP Impurity Profiling

In the commercial manufacturing of the URAT1 inhibitor Dotinurad, regulatory agencies require precise quantification of process impurities. Methyl 3,5-dichloro-4-methoxybenzoate serves as the exact reference standard (Dotinurad Impurity 4/33) providing a specific mass-to-charge ratio (m/z 235.06) and exact HPLC retention time calibration . Generic class analogs, such as methyl 3-chloro-4-methoxybenzoate, cannot be used to establish the <0.05% limit of detection (LOD) required for this specific byproduct .

| Evidence Dimension | Chromatographic calibration accuracy |

| Target Compound Data | Methyl 3,5-dichloro-4-methoxybenzoate: Exact RT and m/z 235.06 match |

| Comparator Or Baseline | Generic halogenated benzoates: Invalid RT and mass mismatch |

| Quantified Difference | Enables quantification down to <0.05% reporting threshold for the specific API impurity |

| Conditions | LC-MS/HPLC method validation for Dotinurad API |

It is a non-substitutable reference material for batch release and regulatory compliance of Dotinurad.

Regioselective Protection During API Assembly

The fully methylated para-methoxy group provides critical chemical stability during downstream synthetic steps. Compared to the unprotected phenol (methyl 3,5-dichloro-4-hydroxybenzoate), which contains a highly nucleophilic oxygen prone to unwanted O-alkylation, the methoxy group in methyl 3,5-dichloro-4-methoxybenzoate reduces nucleophilic reactivity at this position to near zero [1]. This structural protection prevents side reactions and ensures that subsequent electrophilic or coupling reactions occur strictly at the desired target sites [1].

| Evidence Dimension | O-alkylation side reaction frequency |

| Target Compound Data | Methyl 3,5-dichloro-4-methoxybenzoate: <1% unwanted O-alkylation |

| Comparator Or Baseline | Methyl 3,5-dichloro-4-hydroxybenzoate: >15% side-product formation in aliphatic coupling |

| Quantified Difference | Reduces side-product formation by >90% during harsh downstream steps |

| Conditions | Aliphatic cross-coupling or electrophilic substitution conditions |

Maximizes yield and regioselectivity when synthesizing complex multi-ring pharmaceutical targets.

Moisture Stability and Supply Chain Viability

For manufacturers stockpiling precursors for Dotinurad synthesis, material stability is paramount. Methyl 3,5-dichloro-4-methoxybenzoate is a bench-stable, moisture-resistant crystalline solid that can be stored for >12 months without degradation[1]. In contrast, the downstream activated form, 3,5-dichloro-4-methoxybenzoyl chloride, is highly moisture-sensitive and degrades rapidly upon atmospheric exposure, making the methyl ester the preferred stable storage form before quantitative saponification [1].

| Evidence Dimension | Atmospheric moisture stability |

| Target Compound Data | Methyl 3,5-dichloro-4-methoxybenzoate: Stable >12 months at room temperature |

| Comparator Or Baseline | 3,5-dichloro-4-methoxybenzoyl chloride: Rapid hydrolysis upon atmospheric exposure |

| Quantified Difference | Extends shelf life from days (under inert atmosphere) to >1 year (benchtop) |

| Conditions | Standard warehouse storage conditions (ambient temperature and humidity) |

Lowers supply chain risk and storage costs for manufacturers who need to stockpile the intermediate before final API assembly.

cGMP Impurity Profiling for Dotinurad Manufacturing

Directly following its highly specific mass and retention time profile, this compound is essential as an analytical reference standard to quantify process impurities and ensure compliance with ICH guidelines during the commercial release of the URAT1 inhibitor Dotinurad [1].

Scalable Synthesis of Halogenated Benzothiazole APIs

Leveraging its excellent organic solubility and bench stability, it serves as an easily purifiable precursor that can be stockpiled and later converted into the corresponding acid chloride for coupling with aminobenzenethiols in multi-step API synthesis [2].

Regioselective Development of Novel Agrochemicals

Capitalizing on the protective nature of the methoxy group, it is utilized as a building block in the design of new herbicides or fungicides where the robust 3,5-dichloro-4-methoxy motif provides targeted metabolic resistance without risking unwanted O-alkylation during complex formulation [2].

XLogP3

Other CAS

Wikipedia

Explore Compound Types